molecular formula C25H30FN3O3S B2853818 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892784-63-3

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2853818
CAS No.: 892784-63-3
M. Wt: 471.59
InChI Key: ISZFEIRRHMGDIS-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative with specific substitutions:

  • Position 1: Ethyl group, enhancing steric stability compared to smaller alkyl or cyclopropyl substituents.
  • Position 3: 3-methylbenzenesulfonyl group, contributing to electron-withdrawing effects and modulating solubility.
  • Position 6: Fluorine atom, improving bioavailability and metabolic resistance.

Its structural complexity suggests applications in pharmaceuticals, particularly as a precursor or active ingredient with optimized pharmacokinetic properties.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-9-27-10-12-29(13-11-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)33(31,32)19-8-6-7-18(3)14-19/h6-8,14-17H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZFEIRRHMGDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C25H30FN3O3S
Molecular Weight 463.59 g/mol
CAS Number 892785-35-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a selective inhibitor of certain receptors and enzymes involved in inflammatory pathways. For instance, similar compounds have shown activity against the retinoic acid receptor-related orphan receptor (RORγ), which plays a significant role in the production of interleukin (IL)-17, a cytokine involved in autoimmune diseases .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group present in this compound may enhance its efficacy against bacterial strains by inhibiting folate synthesis pathways.

Anticancer Properties

The quinoline core has been associated with anticancer activity. Studies suggest that derivatives of quinoline can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

Anti-inflammatory Effects

Compounds containing piperazine moieties have been investigated for their anti-inflammatory properties. The presence of the piperazine group may contribute to the inhibition of pro-inflammatory cytokines, making this compound a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on RORγ Inhibition : A study demonstrated that derivatives with structural similarities to 1-ethyl-6-fluoro compounds exhibit potent inhibition of RORγ, leading to reduced IL-17 production in vitro .
  • Antimicrobial Testing : In a comparative study, quinoline derivatives showed promising results against various bacterial strains, suggesting that modifications in the substituent groups can enhance antibacterial activity.
  • In Vivo Efficacy : Preclinical trials using animal models have indicated that compounds similar to the one can significantly reduce inflammation markers and improve clinical symptoms in models of arthritis .

Comparison with Similar Compounds

Key Observations :

  • R1 Substituents : Ethyl (target compound) vs. cyclopropyl () or methyl (). Ethyl provides a balance between steric bulk and metabolic stability compared to smaller groups.
  • R3 Substituents : The 3-methylbenzenesulfonyl group in the target compound offers better crystallinity and electron-withdrawing effects than 4-ethylphenylsulfonyl () .
  • R7 Substituents : The 4-propylpiperazinyl group enhances lipophilicity and receptor affinity compared to morpholinyl or pyrrolidinyl groups, which may reduce binding duration .

Pharmacological and Physicochemical Properties

  • Solubility : The 3-methylbenzenesulfonyl group in the target compound improves aqueous solubility compared to carboxylic acid derivatives (e.g., Imp. A in ) but is less soluble than morpholinyl analogs due to increased hydrophobicity .
  • Metabolic Stability : Fluorine at position 6 and the propylpiperazinyl group reduce oxidative metabolism, extending half-life relative to morpholinyl or pyrrolidinyl analogs .
  • Impurity Profiles: Impurities like 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one (Imp. D, ) highlight instability in the piperazinyl group under synthetic conditions, necessitating rigorous purification .

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